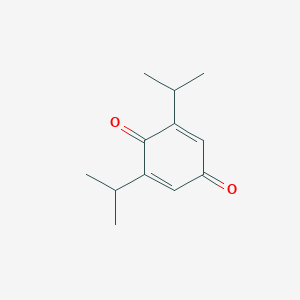

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione

Vue d'ensemble

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Mécanisme D'action

Target of Action

Mode of Action

It is known that quinones, in general, can undergo redox cycling, which involves the transfer of electrons from one molecule to another. This process can generate reactive oxygen species, which can have various effects on cellular processes.

Biochemical Pathways

Pharmacokinetics

For instance, it has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution in the body .

Result of Action

Action Environment

The action of 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can potentially affect its redox cycling properties. Additionally, factors that affect the absorption, distribution, metabolism, and excretion of the compound, such as the pH of the gastrointestinal tract or the presence of certain enzymes in the body, can influence its bioavailability and efficacy .

Activité Biologique

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione, also known as 2,6-Diisopropyl-1,4-benzoquinone (CAS No. 1988-11-0), is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 192.25 g/mol. The compound features two isopropyl groups attached to a cyclohexadiene backbone with two ketone functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 1988-11-0 |

| Log P (octanol-water) | 2.3 |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that the compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. The IC50 values for different cell lines vary, indicating selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating immune responses.

The biological activities of this compound are primarily attributed to its ability to undergo redox reactions. The compound can participate in electron transfer processes that influence various cellular pathways involved in oxidative stress and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study published in Cancer Letters examined the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls.

- Neuroprotection : Research conducted on neuroblastoma cells revealed that the compound could protect against neurotoxic agents by enhancing cellular antioxidant defenses.

- Cardiovascular Health : A recent study indicated that this compound may improve endothelial function by reducing oxidative stress markers in hypertensive rats.

Toxicity and Safety

While the compound demonstrates promising biological activities, it is essential to consider its toxicity profile. Acute toxicity studies reveal that it possesses hazardous properties and should be handled with caution due to its classification as a dangerous substance (Hazard Class 6.1).

Propriétés

IUPAC Name |

2,6-di(propan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXYWFGBQZICBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C=C(C1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173634 | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-11-0 | |

| Record name | 2,6-Diisopropyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylbenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(propan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9809N0LP0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the aerobic decomposition of nickel phenolate complexes, particularly Tp(R,Me)Ni-OAr, provide insights into 2,6-Diisopropyl-1,4-benzoquinone formation?

A3: Studying the aerobic decomposition of nickel phenolate complexes like Tp(R,Me)Ni-OAr, designed as models for nickel-substituted copper amine oxidase, offers valuable insights into the formation of 2,6-Diisopropyl-1,4-benzoquinone. When exposed to oxygen and water, these complexes decompose, and in the case of Tp(Ph,Me)Ni-OAr, a range of organic products indicative of phenoxyl radical formation are observed. These products include 2,6-Diisopropyl-1,4-benzoquinone, alongside others like 3,5,3',5'-tetraisopropyl-4,4'-diphenodihydroquinone and 3,5,3',5'-tetraisopropyl-4,4'-diphenoquinone. The formation of these products, especially 2,6-Diisopropyl-1,4-benzoquinone, suggests a mechanism involving oxygen reduction and highlights the potential for such complexes to mimic biological oxidative processes [].

Q2: What strategies can be employed to enhance the stability of propofol formulations, particularly in relation to 2,6-Diisopropyl-1,4-benzoquinone formation?

A4: Maintaining the stability of propofol formulations, specifically minimizing the formation of impurities like 2,6-Diisopropyl-1,4-benzoquinone, is crucial. One strategy involves adding a small amount (8ppm) of 97% sodium calcium edetate to the water phase during the preparation of a propofol medium/long-chain fat emulsion injection. This addition, coupled with a nitrogen gas atmosphere throughout the preparation process and a specific heat sterilization protocol (121°C for 15 minutes), has been shown to reduce the levels of 2,6-Diisopropyl-1,4-benzoquinone and other impurities []. This approach emphasizes the importance of controlling the preparation environment and employing specific additives to enhance the stability and shelf life of propofol formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.